molecular formula C11H8N2OS B2635401 S-Pyrimidin-5-yl benzenecarbothioate CAS No. 1269071-46-6

S-Pyrimidin-5-yl benzenecarbothioate

Cat. No. B2635401
CAS RN: 1269071-46-6
M. Wt: 216.26
InChI Key: JCILUEVGERRNGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine-modified compounds has been reported in the literature. For instance, a stable porous In-MOF was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . It was found that the 1,4-benzenedicarboxylate anions were formed in the synthesis process .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using various computational tools. These studies have revealed important details about the molecular and electronic behavior of these compounds .


Chemical Reactions Analysis

Pyrimidine-modified compounds have been found to undergo various chemical reactions. For example, in the synthesis process of a stable porous In-MOF, 1,4-benzenedicarboxylate anions were formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been explored in various studies. For example, the pKa values of certain pyrimidine derivatives have been documented in both basic and acidic media .

Scientific Research Applications

Pharmacological Applications

Pyrimidine derivatives, including S-Pyrimidin-5-yl benzenecarbothioate, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

Antibacterial Applications

Some novel peptides containing a modified pyrazolopyrimidine moiety have been synthesized and assessed for their activity against a set of selected bacteria . These compounds exhibited potent antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa strains .

Anticancer Applications

Pyrimidine derivatives have been found effective for the treatment of neurodegenerative diseases . For example, pazopanib, a potent and selective multi-targeted receptor tyrosine kinase inhibitor of VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-a/b, and c-kit, contains a pyrimidine moiety .

Antimicrobial Applications

Pyrimidine derivatives have shown antimicrobial activities . They have been used in the treatment of various microbial infections, demonstrating their potential as antimicrobial agents .

Anti-Inflammatory and Analgesic Applications

Pyrimidine derivatives have shown anti-inflammatory and analgesic activities . They can be used in the treatment of conditions associated with inflammation and pain .

Antihypertensive Applications

Pyrimidine derivatives have shown antihypertensive activities . They can be used in the treatment of hypertension, a condition characterized by high blood pressure .

Antidiabetic Applications

Pyrimidine derivatives have shown antidiabetic activities . They can be used in the treatment of diabetes, a condition characterized by high blood sugar levels .

Antifungal Applications

Pyrimidine derivatives have shown antifungal activities . They can be used in the treatment of fungal infections .

Safety And Hazards

While specific safety and hazard information for S-Pyrimidin-5-yl benzenecarbothioate is not available, safety data sheets for similar compounds provide important information. For instance, 3-Pyrimidin-5-ylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the research of pyrimidine derivatives are promising. These compounds have shown potential in various applications, including medicinal chemistry and material science . Further biological and pharmacological screening of the most active compounds against drug-resistant microbial strains is encouraged .

properties

IUPAC Name

S-pyrimidin-5-yl benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c14-11(9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCILUEVGERRNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyrimidin-5-ylsulfanyl)methanone

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